molecular formula C8H14N2 B14507944 1-Ethylpiperidine-2-carbonitrile CAS No. 62842-36-8

1-Ethylpiperidine-2-carbonitrile

Cat. No.: B14507944
CAS No.: 62842-36-8
M. Wt: 138.21 g/mol
InChI Key: RXZPUSWWNKBJEK-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carbonitrile is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is a derivative of piperidine, characterized by the presence of an ethyl group and a nitrile group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-Ethylpiperidine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with cyanogen bromide under basic conditions. The reaction proceeds as follows:

    Starting Materials: 1-ethylpiperidine and cyanogen bromide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.

    Procedure: The 1-ethylpiperidine is dissolved in the solvent, and cyanogen bromide is added dropwise while maintaining the reaction mixture at a low temperature. After the addition is complete, the mixture is stirred for several hours to ensure complete reaction.

    Isolation: The product is isolated by filtration, followed by washing with water and drying.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethylpiperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation, leading to the formation of primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form imines or esters, respectively.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include amides, amines, imines, and esters.

Scientific Research Applications

1-Ethylpiperidine-2-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Ethylpiperidine-2-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

1-Ethylpiperidine-2-carbonitrile can be compared with other similar compounds, such as:

    1-Methylpiperidine-2-carbonitrile: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity due to the difference in alkyl group size.

    1-Phenylpiperidine-2-carbonitrile: Contains a phenyl group instead of an ethyl group, leading to different chemical and physical properties, such as increased hydrophobicity and potential aromatic interactions.

    1-Ethylpiperidine-3-carbonitrile: The nitrile group is attached to a different position on the piperidine ring, which may affect the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

62842-36-8

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethylpiperidine-2-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-6H2,1H3

InChI Key

RXZPUSWWNKBJEK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C#N

Origin of Product

United States

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